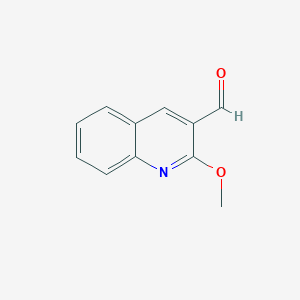

2-Methoxyquinoline-3-carbaldehyde

Description

2-Methoxyquinoline-3-carbaldehyde (CAS: 139549-06-7, molecular formula: C₁₁H₉NO₂) is a quinoline derivative featuring a methoxy group at position 2 and an aldehyde at position 3. Its planar quinoline ring system (root-mean-square deviation = 0.005 Å) and coplanar substituents enable intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking (center-to-center distance = 3.639 Å), which stabilize its crystalline structure . Synthesized via Vilsmeier–Haack reactions from aniline precursors , this compound serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors (e.g., KDR) and antimycobacterial agents (e.g., bedaquiline analogs) . Its spectroscopic properties include a UV-Vis λmax of 295 nm (MeOH) and IR carbonyl stretching at 1673 cm⁻¹ .

Properties

IUPAC Name |

2-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZDGMVJEGFPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356970 | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-06-7 | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction serves as the foundational step for introducing both the aldehyde and chloro groups at positions 3 and 2 of the quinoline scaffold, respectively. The protocol involves:

-

Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) form the Vilsmeier reagent, which facilitates electrophilic formylation.

-

Substrate : Acetanilide derivatives are cyclized under reflux conditions (75–80°C, 8–10 h) to yield 2-chloroquinoline-3-carbaldehyde.

-

Mechanism : The reaction proceeds via initial chlorination at position 2, followed by formylation at position 3 through a cyclic oxonium intermediate.

Example :

Treatment of acetanilide (10.37 mmol) with DMF (34.65 mmol) and POCl₃ (98.28 mmol) at 80°C for 8 h yields 2-chloroquinoline-3-carbaldehyde as a pale yellow solid (72–85% yield).

Nucleophilic Aromatic Substitution with Methoxide

The chloro group at position 2 undergoes substitution with methoxy via nucleophilic aromatic substitution (SNAr):

-

Conditions : Sodium methoxide (NaOMe) in dry DMF or dimethyl sulfoxide (DMSO) at 100–120°C for 4–6 h.

-

Mechanism : The electron-withdrawing aldehyde group at position 3 activates the chloro substituent for attack by methoxide, forming a Meisenheimer complex intermediate.

Optimization :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

-

Yield : Substitution achieves 70–85% efficiency, with residual starting material recoverable via column chromatography.

Oxidation of 2-Methoxyquinoline-3-Methanol

Alcohol Synthesis and Oxidation

This two-step approach involves:

-

Reduction : 2-Chloroquinoline-3-carbaldehyde is reduced to 2-chloroquinoline-3-methanol using NaBH₄ in methanol (90% yield).

-

Substitution and Oxidation :

Challenges :

-

Over-oxidation to carboxylic acids necessitates careful stoichiometric control.

-

Intermediate purification adds complexity compared to direct substitution.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-SNAr | Formylation → Substitution | 70–85 | High regioselectivity, scalable | Requires harsh conditions (POCl₃) |

| Direct Cyclization | Methoxy-acetanilide cyclization | <50 | Fewer steps | Poor regiocontrol |

| Alcohol Oxidation | Reduction → Substitution → Oxidation | 60–75 | Avoids POCl₃ | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of catalysts like triethylamine.

Major Products Formed:

Oxidation: 2-Methoxyquinoline-3-carboxylic acid.

Reduction: 2-Methoxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

2-Methoxyquinoline-3-carbaldehyde exhibits a range of biological properties, making it a valuable compound for pharmaceutical research.

Antimicrobial Properties

Research has shown that this compound possesses notable antibacterial and antifungal activities. For instance, studies indicate its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and various fungi like Aspergillus niger .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It has shown promise as a scaffold for developing novel anticancer agents, particularly in the context of quinoline derivatives, which are known for their ability to inhibit cancer cell proliferation .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Synthesis of Quinoline Derivatives

The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activities. For example, it has been used in the synthesis of substituted quinolines through reactions like the Knoevenagel condensation and microwave-assisted synthesis techniques .

Drug Development

Due to its structural features, this compound is a valuable precursor in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and infectious diseases .

Anticancer Activity Assessment

A study focused on synthesizing a series of quinoline derivatives from this compound demonstrated significant anticancer activity against several cancer cell lines. The derivatives were tested for their ability to inhibit cell growth and induce apoptosis .

Antimicrobial Efficacy Evaluation

In another research project, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity, especially when modified to enhance lipophilicity .

Mechanism of Action

The mechanism of action of 2-Methoxyquinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Carbaldehydes

Substituent Effects on Molecular Geometry

- 2-Methoxyquinoline-3-carbaldehyde: The methoxy group at position 2 is electron-donating, enhancing the electron density of the quinoline ring. This contrasts with 2-chloroquinoline-3-carbaldehyde, where the electron-withdrawing chloro group increases electrophilicity at position 3, facilitating nucleophilic substitutions .

- 7-Methoxyquinoline-3-carbaldehyde: Methoxy substitution at position 7 alters electronic distribution, reducing planarity and affecting π–π interactions .

Crystallographic and Intermolecular Interactions

- This compound: Forms centrosymmetric R₂²(10) dimers via C–H⋯O bonds, with π–π interactions between pyridine and benzene rings .

- 2-Chloro-7-methylquinoline-3-carbaldehyde: Chloro and methyl substituents disrupt coplanarity, leading to weaker π–π interactions and distinct crystal packing .

Table 1: Structural Properties of Selected Quinoline-3-carbaldehydes

| Compound | Substituents | Key Interactions | Planarity (RMSD) |

|---|---|---|---|

| This compound | 2-OCH₃, 3-CHO | C–H⋯O, π–π stacking | 0.005 Å |

| 2-Chloroquinoline-3-carbaldehyde | 2-Cl, 3-CHO | Halogen bonding, C–Cl⋯π | 0.012 Å |

| 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde | 2-OH, 6-OCH₃, 3-CHO | O–H⋯O, C–H⋯O | 0.008 Å |

Reactivity Profiles

- Aldehyde Group : Both methoxy and chloro derivatives undergo nucleophilic additions (e.g., Grignard reactions) at the aldehyde position .

- Chloro vs. Methoxy Substituents: The chloro group in 2-chloroquinoline-3-carbaldehyde is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methoxy group directs electrophilic substitutions to position 4 .

Biological Activity

2-Methoxyquinoline-3-carbaldehyde is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a planar quinoline ring system with a methoxy group and an aldehyde group that are nearly coplanar with the ring. This structural arrangement is crucial for its biological activity as it influences the compound's interaction with biological targets .

Target Interactions

Quinoline derivatives, including this compound, interact with various biological targets such as enzymes, receptors, and ion channels. The mechanisms through which these compounds exert their effects include:

- Inhibition : Compounds may inhibit enzyme activity or receptor function.

- Activation : Some derivatives can activate specific pathways or receptors.

- Modulation : They can alter signaling pathways within cells.

These interactions lead to significant biochemical changes, influencing cell signaling, metabolism, and gene expression.

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

- Antioxidant Activity : Some derivatives exhibit moderate radical scavenging properties in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) tests.

- Antibacterial Activity : Several studies have shown that derivatives of this compound possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated efficacy comparable to ciprofloxacin against E. coli and other pathogens .

- Antidiabetic Effects : Some synthesized derivatives have shown potential in vitro antidiabetic activity, suggesting their role in glucose metabolism regulation.

- Acetylcholinesterase Inhibition : This activity indicates potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Antibacterial Studies

A study evaluated the antibacterial efficacy of various synthesized derivatives of this compound against common pathogens. The results indicated that:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5 | Staphylococcus aureus | 11.00 ± 0.03 |

| 6 | E. coli | 11.00 ± 0.04 |

| 7 | Streptococcus pyogenes | 11.00 ± 0.02 |

| Standard | Amoxicillin | 18 ± 0.00 |

These findings support the potential of these compounds as effective antibacterial agents .

Antioxidant Activity Evaluation

The antioxidant capacity was measured using DPPH assays, where some derivatives exhibited IC50 values indicating strong scavenging ability:

| Compound | IC50 (µg/mL) |

|---|---|

| 5 | 2.17 |

| 6 | 0.31 |

| Ascorbic Acid | 2.41 |

The results suggest that these compounds could serve as promising antioxidants .

Computational Studies

Molecular docking studies have been employed to assess the binding affinities of these compounds to key biological targets such as DNA gyrase B from E. coli. The binding energies indicate promising interactions:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 6 | -6.4 |

| 8 | -6.6 |

These computational analyses support the potential development of these compounds as antibacterial agents .

Q & A

Q. What are the established synthetic routes for 2-Methoxyquinoline-3-carbaldehyde, and how are intermediates characterized?

The synthesis involves cyclization of amino acids with o-phenylenediamine in ethanol and 4N HCl, followed by condensation with derivatives like 2-p-Tolyloxy-quinoline-3-carbaldehyde. Key intermediates are characterized via spectral techniques (e.g., IR, NMR) and elemental analysis to confirm purity and structure. For example, the aldehyde group’s presence is validated by strong C=O stretching vibrations in IR .

Q. Which structural features of this compound are critical for crystallographic studies?

Single-crystal X-ray diffraction reveals a planar quinoline ring (r.m.s. deviation = 0.005 Å), with methoxy and aldehyde groups nearly coplanar. The crystal packing involves C–H⋯O hydrogen bonds (forming dimers) and π–π stacking (centroid distance = 3.639 Å), influencing material properties like solubility and stability. Unit cell parameters include a = 8.8206 Å, b = 4.8446 Å, and c = 21.6828 Å in the monoclinic P2₁/c space group .

Q. How is the purity of this compound validated in synthetic protocols?

Combustion analysis (C, H, N) and chromatographic methods (HPLC or TLC) are employed. Spectroscopic techniques like ¹H/¹³C NMR and FTIR confirm functional groups, while melting point analysis ensures consistency with literature values (e.g., crystal data from X-ray studies) .

Advanced Research Questions

Q. How do reaction conditions influence the acid hydrolysis of this compound derivatives?

Hydrolysis under reflux with 1:1 AcOH:H₂O or aqueous HCl yields distinct products. For example, cleavage of the methoxy group under acidic conditions requires optimization of temperature and solvent polarity to avoid side reactions. Kinetic studies using UV-Vis or LC-MS monitor reaction progress .

Q. What computational methods predict the reactivity of this compound in heterocyclic transformations?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies evaluate interactions with biological targets, guided by crystallographic data (e.g., planarity and substituent orientation) .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies (e.g., bond length variations) are addressed by cross-validating X-ray results with spectroscopic data (NMR coupling constants) and computational models (DFT-optimized geometries). Multi-technique validation reduces experimental uncertainty .

Q. What role do substituents play in modulating the biological activity of quinoline-3-carbaldehyde analogs?

Comparative studies with 2-chloro or 2-hydroxy analogs reveal that electron-withdrawing groups (e.g., Cl) enhance electrophilicity at C-3, while methoxy groups improve solubility via hydrogen bonding. Structure-activity relationships (SAR) are established using in vitro assays and molecular dynamics simulations .

Q. How should experimental protocols be designed to study π–π interactions in quinoline derivatives?

Crystallization trials with varying solvents (polar vs. nonpolar) and temperature gradients optimize π–π stacking. Hirshfeld surface analysis quantifies intermolecular interactions, while DSC/TGA evaluates thermal stability influenced by packing motifs .

Methodological Notes

- Data Reporting : Follow crystallographic standards (e.g., CIF files for X-ray data) and include error margins in spectral interpretations .

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) and document anomalies in supplementary materials .

- Ethical Practices : Adopt green chemistry principles (e.g., solvent recycling) and comply with safety protocols for aldehyde handling (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.